4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime is a substituted pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms within the ring. They are considered privileged scaffolds in medicinal chemistry due to their diverse range of biological activities. [] 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime and its derivatives are actively researched for potential applications in various scientific fields, including agricultural chemistry and medicinal chemistry.
4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime is a heterocyclic compound belonging to the pyrazole family, characterized by the presence of a bromine atom and an oxime functional group. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its versatile reactivity and potential bioactivity. Its molecular formula is with a molecular weight of approximately 204.025 g/mol .
This compound can be synthesized through various chemical processes, primarily involving the bromination of 1-methyl-1H-pyrazole-3-carbaldehyde. It falls under the classification of organic compounds, specifically as a substituted pyrazole derivative, which is significant in both synthetic organic chemistry and pharmaceutical development .
The synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime typically involves the following steps:
In industrial settings, continuous flow reactors can be utilized for the production of this compound, allowing for better control over reaction conditions and improved yields. This method enhances safety and reproducibility compared to batch processes .
4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism by which 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime acts biologically involves its reactivity as an electrophile due to the presence of both the bromine atom and the reactive carbonyl group. This allows it to interact with various biological nucleophiles, potentially leading to bioactive derivatives that may exhibit pharmacological effects .
Key chemical properties include:
Relevant data includes:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime has significant applications in scientific research, particularly as:
Research indicates its utility in creating derivatives that may act on biological targets such as receptors involved in various physiological processes .
Pyrazole derivatives have evolved from simple heterocyclic compounds to indispensable scaffolds in medicinal chemistry, driven by their structural versatility and broad bioactivity spectrum. The first therapeutic application dates to the 19th century with phenazone (antipyretic), but transformative breakthroughs occurred in the late 20th century. Notably, celecoxib (COX-2 inhibitor, 1999) revolutionized arthritis treatment by minimizing gastrointestinal toxicity associated with traditional NSAIDs, while rimonabant (CB1 antagonist, 2006) emerged as a novel anti-obesity agent before being discontinued due to psychiatric side effects. These milestones underscore pyrazole’s capacity to target diverse physiological pathways, including inflammation, neurotransmission, and metabolic regulation [5].
Contemporary drug design exploits pyrazole’s ability to act as a hydrogen-bond acceptor at N2 and hydrogen-bond donor via the N1-H group, facilitating interactions with biological targets. This versatility is evident in CDPPB, an mGluR5 potentiator for neurological disorders, and fipronil, a GABA antagonist insecticide. The pyrazole ring also serves as a bioisostere for imidazole or phenyl groups, enhancing metabolic stability and target selectivity. For instance, substituting imidazole with pyrazole in antifungal agents reduces off-target effects on cytochrome P450 enzymes [5] [8].
Table 1: Key Pyrazole-Based Drugs and Their Therapeutic Applications
Compound | Therapeutic Category | Molecular Target | Approval Year |
---|---|---|---|
Celecoxib | Anti-inflammatory | COX-2 enzyme | 1998 |
Rimonabant | Anti-obesity | Cannabinoid receptor CB1 | 2006 (Withdrawn) |
CDPPB | Antipsychotic (Experimental) | mGluR5 positive modulator | Preclinical |
Difenamizole | Analgesic | Unknown | 1960s |
Fipronil | Insecticide | GABA receptor | 1993 |
Oxime (‒C=N‒OH) functionalities are strategically pivotal in bioactive molecule design due to their dual roles as pharmacophores and synthetic handles. Structurally, oximes introduce three key features: (1) a hydrogen-bond donor (‒OH), (2) a hydrogen-bond acceptor (N-sp²), and (3) steric bulk near the carbonyl-equivalent position. This triad enables unique binding modes unreachable by ketones or aldehydes. In anti-HBV research, oxime derivatives of dehydrocholic acid (e.g., 2b-3) suppressed HBeAg secretion (IC₅₀ = 49.39 ± 12.78 μM) with 11-fold higher selectivity than entecavir, attributed to oxime-mediated interactions with heparan sulfate proteoglycan (HSPG) binding sites [4] [9].
Mechanistically, oximes enhance bioactivity through two pathways:
Table 2: Molecular Interactions Enabled by Oxime Functionalities
Interaction Type | Biological Target | Example Compound | Affinity (IC₅₀/ Kᵢ) |
---|---|---|---|
Hydrogen Bonding | GSK-3β kinase | Indirubin-3′-oxime | 5 nM |
Metal Chelation | CDK2 ATP-binding site | Indirubin-5-sulfonate oxime | 43 nM |
Covalent Binding | Serine proteases | PMSF oxime analogs | Sub-μM range |
NO Donation | Soluble guanylate cyclase | Diazeniumdiolate oximes | Variable |
Bromine substituents serve as critical steric and electronic modulators in heterocyclic chemistry, particularly in pyrazole-oxime hybrids. Positioned at the C4 site of the pyrazole ring, bromine exerts three primary effects:
Physicochemical data for 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime highlight bromine’s impact: increased density (1.79 g/cm³ vs. 1.34 g/cm³ for non-brominated analogs) and boiling point (309.3°C) arise from enhanced molecular polarizability. The pKₐ of 10.0 reflects the oxime group’s weakened acidity due to bromine’s inductive effects [2] [7].
Table 3: Halogen Substituent Effects on Pyrazole-Oxime Hybrids
Halogen (Position) | Electronic Effect (σₚ) | Boiling Point (°C) | Density (g/cm³) | Key Synthetic Utility |
---|---|---|---|---|
Br (C4) | +0.23 | 309.3 | 1.79 | Suzuki coupling; SNAr |
Cl (C4) | +0.22 | 295.1 (predicted) | 1.65 | Nucleophilic substitution |
F (C4) | +0.06 | 280.0 (predicted) | 1.48 | Hydrogen bonding |
H (C4) | 0.00 | 265.0 | 1.34 | N/A |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: